Ethyl 4-phenyl-3-butenoate
Description
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Structure
3D Structure
Properties
CAS No. |
5629-57-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 |
InChI Key |
QGHDRPQXRRBNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Significance of Alpha, Beta Unsaturated Esters in Synthetic Chemistry
Alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond positioned between the α and β carbons relative to a carbonyl group of an ester. fiveable.mewikipedia.org This arrangement results in a conjugated π-system that imparts unique reactivity and makes them exceptionally valuable in synthetic organic chemistry. fiveable.me They are recognized as versatile building blocks for a wide array of organic syntheses and have considerable importance in various industrial applications. nih.govbeilstein-journals.org
The utility of α,β-unsaturated esters stems from their multiple reactive sites. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (also known as Michael addition) at the β-carbon. wikipedia.orgmasterorganicchemistry.com This dual reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled manner. Nucleophiles that can participate in conjugate addition include enolates, amines, and thiolates. masterorganicchemistry.com
Furthermore, α,β-unsaturated esters are excellent dienophiles (the '2π' component) in Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereocontrol. acs.orgthieme-connect.com Although they are sometimes considered poorly reactive dienophiles compared to other substrates, their reactivity can be significantly enhanced using Lewis acids. acs.orgacs.org The ester functional group itself provides an additional site for chemical modification, allowing for transformations such as hydrolysis, reduction, or transesterification, further expanding their synthetic potential. The combination of these reactive features makes α,β-unsaturated esters, including thioesters and selenoesters, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. sapub.org
Structural Characteristics of Ethyl 4 Phenyl 3 Butenoate and Its Reactivity Implications
Ethyl 4-phenyl-3-butenoate, with the molecular formula C₁₂H₁₄O₂, possesses distinct structural features that dictate its chemical behavior. nih.gov Its architecture includes an ethyl ester group, a four-carbon butenoate chain, and a phenyl substituent at the C4 position. The key to its reactivity is the α,β-unsaturated system, where the double bond between C3 and C4 is in conjugation with the carbonyl (C=O) of the ethyl ester.
This conjugation creates an electron-deficient π-system, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (C1) and the β-carbon (C3). This makes the compound a classic Michael acceptor, readily undergoing conjugate addition reactions. fiveable.mewikipedia.org The presence of the phenyl group at the C4 position further influences the molecule's electronic properties and steric environment.
The compound's structure allows it to participate in a variety of chemical transformations:
Conjugate Additions: As a Michael acceptor, it reacts with a range of nucleophiles at the β-carbon. wikipedia.orglibretexts.org
Cycloaddition Reactions: It can act as a dienophile in [4+2] Diels-Alder reactions to form complex cyclic structures. For instance, it participates in enantioselective hetero-Diels-Alder reactions with α,β-unsaturated ketoesters in the presence of a chiral copper catalyst to yield dihydropyran derivatives. It can also be involved in [4+3] cycloadditions. organicreactions.org
Hydrogenation: The carbon-carbon double bond can be selectively reduced (hydrogenated) to yield the saturated analogue, Ethyl 4-phenylbutanoate. cymitquimica.com
Reactions at the Ester Group: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 4-phenyl-3-butenoic acid, or undergo other transformations typical of esters.
The specific stereoisomer, (E)-Ethyl 4-phenyl-3-butenoate, is often specified in research, highlighting the importance of stereochemistry in its reactions.
Overview of Its Position As a Key Intermediate in Complex Molecule Synthesis
Established and Evolving Chemical Synthesis Pathways
The synthesis of this compound can be achieved through several conventional and modern chemical routes. These pathways offer different advantages concerning yield, stereoselectivity, and substrate scope.
Malonate Condensation and Esterification Approaches
A common route to synthesize related ketoesters, which can be precursors to this compound, involves malonate condensation. For instance, ethyl 3-oxo-4-phenylbutanoate can be prepared by reacting monoethyl monopotassium malonate with phenacyl chloride. lookchem.com This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) in the presence of a base such as triethylamine (B128534) and a Lewis acid like magnesium chloride. lookchem.com The reaction proceeds over several hours at a controlled temperature, followed by an acidic workup and extraction to yield the product. lookchem.com Subsequent reduction and dehydration steps would be necessary to form the unsaturated this compound.
Another approach is the acid-catalyzed esterification of 4-phenyl-3-butenoic acid with ethanol (B145695). This direct method can provide good yields, though it may require purification to remove byproducts.
A variation involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound. pressbooks.pub For example, the reaction of diethyl malonate with benzaldehyde (B42025), followed by further synthetic steps, can lead to the desired butenoate structure. pressbooks.pub
Table 1: Malonate Condensation for a Precursor to this compound
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Monoethyl monopotassium malonate, Phenacyl chloride | Triethylamine, Magnesium chloride, Tetrahydrofuran, 5-20°C, 63 hours | Ethyl 3-oxo-4-phenylbutanoate | 86% | lookchem.com |
Grignard Reaction-Based Syntheses
Grignard reactions offer a powerful method for carbon-carbon bond formation. mnstate.edu A synthetic route to a related ketone, 4,4-diphenyl-3-buten-2-one, utilizes a Grignard reaction. aroonchande.com In this multi-step synthesis, ethyl acetoacetate (B1235776) is first protected, then reacted with phenylmagnesium bromide, followed by deprotection and dehydration. aroonchande.com A similar strategy could be adapted to synthesize this compound by using an appropriate ester-containing starting material and controlling the reaction conditions to favor the desired product.
For example, reacting a suitable Grignard reagent with diethyl oxalate (B1200264) can yield ketoester intermediates. Specifically, the Grignard reagent formed from beta-bromophenylethane can be reacted with diethyl oxalate to produce ethyl 3-oxo-4-phenylbutanoate, a precursor to the target molecule.
Wittig and Heck Reaction Adaptations for Butenoate Formation
The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. mnstate.edumasterorganicchemistry.com To synthesize this compound, benzaldehyde can be reacted with a Wittig reagent derived from an ethyl ester-containing phosphonium (B103445) salt. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. cdnsciencepub.com For instance, stabilized ylides generally favor the formation of the (E)-isomer.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another versatile tool for C-C bond formation. iitk.ac.in this compound can be synthesized via the Heck coupling of phenylboronic acid and ethyl acrylate, catalyzed by a palladium complex. This method is particularly advantageous for creating substituted analogs. A classic example involves the coupling of benzyl (B1604629) chloride with methyl acrylate, which can yield trans-methyl-4-phenyl-3-butenoate. ntu.edu.sg
Table 2: Comparison of Wittig and Heck Reactions for Butenoate Synthesis
| Reaction | Key Reactants | Catalyst/Reagent | Key Feature | Reference |
| Wittig Reaction | Benzaldehyde, Phosphorus ylide | Base (e.g., BuLi) | Forms C=C bond from a carbonyl | mnstate.edumasterorganicchemistry.com |
| Heck Reaction | Phenylboronic acid, Ethyl acrylate | Palladium catalyst | Couples an aryl group to an alkene |
Condensation Reactions with Carbonyl Precursors
Condensation reactions, such as the aldol (B89426) condensation, provide a direct route to β-hydroxy carbonyl compounds, which can be dehydrated to form α,β-unsaturated systems. iitk.ac.invanderbilt.edu A crossed aldol condensation between benzaldehyde and an enolate derived from ethyl acetate (B1210297) would theoretically lead to ethyl 3-hydroxy-3-phenylpropanoate. Subsequent dehydration would yield the conjugated ester. However, controlling the regioselectivity and preventing self-condensation of the ethyl acetate can be challenging.
A more controlled approach involves the Claisen-like condensation of ethyl acetoacetate derivatives with benzaldehyde under basic conditions, which can produce related β-ketoesters. The choice of catalyst, such as piperidine (B6355638), and reaction conditions like temperature and solvent are critical for optimizing the yield.
Catalytic Strategies in the Formation of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The formation of this compound benefits significantly from various catalytic strategies, particularly those involving transition metals.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is at the heart of many modern synthetic methods for forming C-C bonds. eie.gr As mentioned previously, the palladium-catalyzed Heck reaction is a prominent example used in the synthesis of this compound. iitk.ac.in The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. ntu.edu.sg
Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives. orgsyn.orgnih.gov These reactions can couple aryl halides with alkyl halides, offering a different disconnection approach to the target molecule. For example, a nickel catalyst could potentially couple an aryl halide with a butenoate-containing fragment. The mechanism often involves the formation of radical intermediates and Ni(II)/Ni(III) catalytic cycles. orgsyn.org
Dirhodium complexes have also been investigated for their catalytic activity in reactions such as cyclopropanation, which can involve diazo-butenoate precursors. researchgate.net While not a direct synthesis of the target compound, these catalytic systems highlight the diverse applications of transition metals in modifying butenoate structures.
Table 3: Overview of Catalytic Coupling Reactions
| Reaction Type | Catalyst System | Key Transformation | Reference |
| Heck Reaction | Palladium(0) complexes | Aryl halide/triflate + Alkene → Substituted alkene | iitk.ac.inntu.edu.sg |
| Nickel-Catalyzed Cross-Coupling | Nickel complexes with ligands | Aryl halide + Alkyl halide → Cross-coupled product | orgsyn.orgnih.gov |
Organocatalytic Methodologies
Another relevant application is the organocatalytic Michael addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate, which can be achieved using specific organocatalysts to produce chiral adducts. frontiersin.org While not directly yielding this compound, these methods highlight the potential of organocatalysis to create the core carbon skeleton with high stereocontrol, which can then be further elaborated to the target molecule. frontiersin.orgacs.org The development of organocatalytic Diels-Alder reactions also presents a viable, though less direct, pathway for constructing the cyclic precursors that could be transformed into this compound. mdpi.com
Acid and Base Catalysis in Ester Formation and Rearrangements
Traditional acid and base catalysis remain fundamental and widely practiced methods for the synthesis of this compound.
Acid Catalysis: The most direct route is the acid-catalyzed Fischer esterification of 4-phenyl-3-butenoic acid with ethanol. This equilibrium-driven reaction typically employs strong protic acids like sulfuric acid (H₂SO₄) or Lewis acids such as boron trifluoride diethyl etherate to afford the ester in yields ranging from 65% to 80%. The efficiency of the reaction depends on factors like the choice of catalyst and the effective removal of water to drive the equilibrium towards the product.
Base Catalysis: Base-catalyzed methods are also prevalent, particularly those involving condensation reactions. A notable example is the Claisen-Schmidt condensation of benzaldehyde derivatives with ethyl acetoacetate under basic conditions. Modern protocols have seen optimizations, such as the use of piperidine in toluene (B28343) at elevated temperatures, which can achieve yields as high as 85%. Early methods often utilized stronger bases like sodium ethoxide in ethanol.
A summary of representative acid and base-catalyzed methods is presented below.
| Method | Reactants | Catalyst/Base | Conditions | Yield |
| Acid-Catalyzed Esterification | 4-Phenyl-3-butenoic acid, Ethanol | H₂SO₄ | Reflux | 65-80% |
| Base-Catalyzed Condensation | Benzaldehyde, Ethyl acetoacetate | Piperidine | Toluene, 110°C, 12h | 85% |
| Base-Catalyzed Condensation | Benzaldehyde, Ethyl acetoacetate | Sodium Ethoxide | Ethanol, Reflux | 60-70% |
Stereoselective Synthesis of this compound and its Enantiomers
The demand for enantiomerically pure compounds has driven the development of sophisticated stereoselective synthetic routes to access the enantiomers of this compound and its derivatives.
Asymmetric catalysis provides an efficient means to generate chiral molecules from prochiral substrates. For precursors of this compound, asymmetric hydrogenation and other catalytic transformations are key. The asymmetric enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate is a prominent method to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a crucial chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net
Furthermore, transition metal-mediated catalysis using chiral ligands has been explored. chimia.chacs.org For example, enantioselective N-H insertion reactions have been utilized to synthesize α-alkenyl α-amino acids with high enantioselectivity, demonstrating a potential pathway for introducing chirality into precursors of the target molecule. Gold-catalyzed reactions of vinyldiazo compounds with alkenyl- or alkynylsilanes allow for the regio- and stereoselective synthesis of skipped dienes and enynes, which are structurally related and could potentially be adapted for an asymmetric synthesis of this compound. acs.org
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. google.com A chiral auxiliary covalently bonds to a substrate, directs a stereoselective transformation, and is subsequently removed. For the synthesis of chiral β-substituted γ-keto esters, which are related precursors, 3-phenyl-l-menthopyrazole has been successfully employed as a chiral auxiliary in Grignard reactions, achieving enantioselective outcomes. clockss.org
In a different approach, chiral N-tert-butanesulfinyl imines serve as effective auxiliaries. beilstein-journals.org Their reaction with the dienolate of ethyl 4-bromocrotonate can produce chiral 3-pyrrolines with high diastereoselectivity, showcasing how auxiliaries can control the formation of new stereocenters in precursors. beilstein-journals.org Similarly, enantiopure enamines, formed from β-ketoesters and chiral amines like (1S,2S)-trans-1,2-diaminocyclohexane, have been used to direct stereoselective reactions, achieving high enantioselectivity (up to 91% ee) in the synthesis of α-substituted-β-ketoesters. unimi.it The diastereoselective cycloaddition of nitrones with acrylates attached to a d-gulose-derived chiral auxiliary is another powerful method, often yielding cycloadducts as single enantiomers after recrystallization, which can then be converted to the desired enantiopure products. nih.gov
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. portlandpress.com Chemoenzymatic methods are particularly common for this purpose. researchgate.net
The enzymatic kinetic resolution of racemic substrates related to this compound has been well-documented. Lipase (B570770) B from Candida antarctica (CALB) is a frequently used biocatalyst. It can resolve racemic acetate and propionate (B1217596) esters of (E)-4-phenylbut-3-en-2-ol, although it may require several hours to achieve high enantiomeric excess of the unreacted ester. mdpi.com For the kinetic resolution of a racemic precursor, CAL-B has been noted to show moderate enantioselectivity. Another enzyme, Lecitase™ Ultra, has also been shown to be effective in the kinetic resolution of (E)-4-arylbut-3-en-2-yl esters via hydrolysis, producing both (R)-alcohols and unreacted (S)-esters with good to excellent enantiomeric excesses (90–99%). mdpi.com
A powerful strategy combines lipase-catalyzed kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This "dynamic kinetic resolution" approach has been applied to the precursor (±)-2-hydroxy-4-phenyl-3-butenoic acid, allowing for the deracemization to yield a single stereoisomer in high yield and enantiomeric excess. portlandpress.com
| Technique | Racemic Substrate | Biocatalyst | Result | Reference |
| Enzymatic Hydrolysis | (E)-4-phenylbut-3-en-2-yl acetate | CALB | Optically pure alcohol and unreacted acetate (80% ee) after 24h. | mdpi.com |
| Enzymatic Hydrolysis | (E)-4-arylbut-3-en-2-yl esters | Lecitase™ Ultra | (R)-alcohols and (S)-esters with 90-99% ee after 24h. | mdpi.com |
| Dynamic Kinetic Resolution | (±)-2-hydroxy-4-phenyl-3-butenoic acid | Lipase/Racemase | Single stereoisomer in >80% yield and >97% ee. | portlandpress.com |
Mechanistic Investigations into Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound and its derivatives, several mechanistic aspects have been elucidated.
In catalytic hydrogenations, ruthenium-based catalysts are known to favor the syn-addition of hydrogen across the double bond. In cycloaddition reactions, copper catalysts can stabilize the transition state through η²-coordination to the enoate system. The ester's carbonyl carbon is inherently electrophilic, making it susceptible to nucleophilic attack, which is the fundamental mechanism of esterification and many condensation reactions.
For the Friedel-Crafts reaction between an aromatic compound and maleic anhydride (B1165640), which can form a precursor acid, the mechanism involves the formation of an acyl cation. google.com The reaction rate can be significantly accelerated because as the initially formed acyl cations are consumed, the equilibrium between the ring-closed maleic anhydride and its ring-opened acyl cation form shifts to favor the latter, creating an auto-accelerating effect. google.com
In stereoselective reactions, the outcome is determined by the difference in the free energy of the diastereomeric transition states. anu.edu.au For gold-catalyzed reactions of vinyldiazoacetates with vinylsilanes, a proposed mechanism involves the formation of a gold carbene, followed by cyclopropanation and a highly exergonic intramolecular 1,4-migration of the trimethylsilyl (B98337) (TMS) group, which dictates the regio- and stereoselectivity of the final skipped diene product. acs.org
Elucidation of Reaction Intermediates
Understanding the transient species, or intermediates, formed during a reaction is fundamental to optimizing its outcome. The synthetic routes to this compound and its precursors involve several well-characterized intermediates.
In the context of Friedel-Crafts type reactions to produce precursors like 4-phenyl-4-oxo-2-butenoic acid derivatives, an acyl cation is a key intermediate. google.com This electrophilic species is generated in the reaction system, for example, from a maleic anhydride derivative in the presence of a Lewis acid like aluminum chloride. google.com The subsequent attack of an aromatic ring on this cation leads to the formation of the carbon-carbon bond necessary for the product backbone. google.com
Another common strategy for forming the double bond is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. In a synthesis targeting this compound, the key intermediates would be:
Phosphonium Ylide : Generated by treating a phosphonium salt, such as benzyltriphenylphosphonium (B107652) bromide, with a strong base.
Oxaphosphetane : A four-membered ring intermediate formed from the cycloaddition of the ylide and an aldehyde (e.g., ethyl glyoxylate). The decomposition of this intermediate generates the alkene double bond and a phosphine (B1218219) oxide byproduct.
In gold-catalyzed syntheses of related unsaturated esters, vinyl-gold species are proposed as key intermediates that arise from the reaction of a gold catalyst with a diazo compound. nih.gov
Determination of Rate-Limiting Steps through Kinetic Studies
For the Friedel-Crafts synthesis of 4-phenyl-4-oxo-2-butenoic acid, a precursor to the target ester, the formation of the 4-phenyl-4-oxo-2-butenoic acid itself is reported to be very slow. google.com This is because the reactive acyl cation intermediate exists in an unfavorable equilibrium with a more stable, ring-closed maleic anhydride-Lewis acid complex. google.com The low concentration of the acyl cation at any given moment means its formation and subsequent reaction is the bottleneck, making it the rate-limiting step of the process. google.com
While specific kinetic parameters like activation energies or rate constants for the synthesis of this compound are not detailed in the provided search results, the principles of kinetic analysis are well-established. For instance, in the biocatalytic kinetic resolution of a related compound, ethyl (R,S)-2-hydroxy-4-phenylbutyrate, key kinetic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km) were successfully estimated to describe the enzyme's efficiency and substrate affinity. researchgate.net A similar approach could be applied to chemical syntheses, where Arrhenius plots derived from temperature-dependent rate studies would yield the activation energy (Ea), providing quantitative insight into the kinetic stability of reaction intermediates.
Influence of Reaction Conditions on Stereochemical Outcome
The geometry of the double bond in this compound is highly sensitive to the reaction conditions, including the choice of catalyst, solvent, and substrate structure. Controlling these factors is essential for the stereoselective synthesis of the desired (E)- or (Z)-isomer.
The Wittig reaction is a notable example where conditions can be tuned to favor a specific stereoisomer. The use of a stabilized ylide in a Wittig reaction between benzyltriphenylphosphonium bromide and ethyl glyoxylate (B1226380) can achieve (E)-selectivity greater than 90%. Similarly, palladium-catalyzed carbonylation of aryl-substituted allenes is reported to yield (E)-regioisomers exclusively.
In gold-catalyzed reactions for synthesizing related skipped dienes, the structure of the diazo substrate was found to have a noticeable effect on the stereochemical outcome.
| Diazoacetate Substrate (R1, R2) | Vinylsilane Reactant | Product | Isolated Yield | Isomer Ratio ((2E,5E) : (2Z,5E)) |
|---|---|---|---|---|
| R1=H, R2=H | (E)-trimethyl(styryl)silane | (2E,5E)-6-phenylhexa-2,5-dienoate | 85% | Single isomer |
| R1=Me, R2=H | (E)-trimethyl(styryl)silane | ethyl (2E,5E)-3-methyl-6-phenylhexa-2,5-dienoate | 64% | 4:1 |
As shown in Table 1, substituting the vinyl diazoacetate at the C3 position with a methyl group led to a decrease in stereoselectivity, yielding a 4:1 mixture of isomers compared to the single isomer obtained with the unsubstituted substrate. nih.gov
Solvent choice can also play a critical role, primarily by influencing the stability of intermediates and transition states. In a catalyst-free tandem reaction to produce E-tetrasubstituted olefins, the choice of solvent had a dramatic impact on the chemical yield, a factor that is often intertwined with stereoselectivity.
| Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| Ethanol | 80 | 1 | 87% |
| DMF | 80 | 3 | 43% |
| CH2Cl2 | 40 | 12 | 50% |
| CHCl3 | 60 | 10 | 52% |
The data in Table 2 demonstrates that a protic solvent like ethanol provided a significantly higher yield (87%) compared to aprotic polar or nonpolar solvents (43-52%) under optimized conditions for that specific transformation. acs.org Such findings highlight the importance of empirical screening of reaction conditions to achieve the desired stereochemical outcome and efficiency.
Michael Addition Reactions and Conjugate Chemistry
The conjugated system in this compound renders the β-carbon electrophilic, making it an excellent Michael acceptor. wikipedia.org This allows for the 1,4-addition of a wide range of nucleophiles, a process fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile at the β-position of the double bond, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated adduct. wikipedia.org
A diverse array of nucleophiles can be employed in the conjugate addition to this compound and its analogs. These include organometallic reagents, enolates, and various heteroatomic nucleophiles.
Organocuprates: Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly effective for 1,4-additions to α,β-unsaturated carbonyl compounds, favoring conjugate addition over direct (1,2-) addition to the carbonyl group. iupac.orgmasterorganicchemistry.com The reaction of a cuprate, such as lithium dimethylcuprate, with this compound is expected to form a new carbon-carbon bond at the β-position, yielding ethyl 3-methyl-4-phenylbutanoate. Magnesium-based cuprates have also been shown to react with similar propenoates to give conjugate addition products in moderate to good yields. researchgate.net
Enolates: Carbon nucleophiles derived from the deprotonation of carbonyl compounds (enolates) are classic Michael donors. uwindsor.ca For instance, the lithium enolate of a chiral glycine (B1666218) derivative has been shown to add to a hindered aryl 4-phenyl-2-butenoate, a closely related substrate, with high diastereoselectivity (≥95% ds) and in good yields (78–96%). researchgate.net Similarly, the enolate of diethyl malonate can add to this compound in the presence of a base to form a 1,5-dicarbonyl compound after hydrolysis and decarboxylation.
Heteroatomic Nucleophiles: Nitrogen (aza-Michael) and sulfur (thio-Michael) nucleophiles readily add to α,β-unsaturated systems. masterorganicchemistry.com Amines, for example, can add to form β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active molecules. Likewise, thiols can add in the presence of a base to generate β-thioether compounds.
Table 1: Examples of Nucleophilic Conjugate Addition to this compound and Analogs This table is interactive. Click on the headers to sort the data.
| Nucleophile (Donor) | Electrophile (Acceptor) | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Lithium Dimethylcuprate (Me₂CuLi) | This compound | - | Ethyl 3-methyl-4-phenylbutanoate | Good (expected) | iupac.orgmasterorganicchemistry.com |
| Iodomagnesium Dimethylcuprate | Ethyl 3-phenylpropenoate | - | Ethyl 3-phenylbutanoate | 25-70% | researchgate.net |
| Li-enolate of (S)-Boc-BMI | TADDOL 4-phenyl-2-butenoate | LDA | (2'S,3R,4S)-Adduct | 96% | researchgate.net |
| Diethyl Malonate | This compound | NaOEt | Diethyl 2-(1-ethoxycarbonyl-3-phenylallyl)malonate | Good (expected) | wikipedia.org |
| Benzylamine (B48309) | This compound | - | Ethyl 3-(benzylamino)-4-phenylbutanoate | - | |
| Benzyl Mercaptan | (E)-pent-3-en-2-one | Chiral NHC | (S)-4-(benzylthio)pentan-2-one | 92% | pkusz.edu.cn |
The development of asymmetric variants of the Michael addition has become a powerful tool for the enantioselective synthesis of complex molecules. nih.gov This is typically achieved using chiral catalysts that can differentiate between the two faces of the prochiral enolate or the Michael acceptor.
For substrates like this compound, enantioselective conjugate addition can be realized through several strategies:
Chiral Organocatalysis: Chiral amines, thioureas, and N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts. pkusz.edu.cncaltech.edu For example, cinchona alkaloid-derived catalysts can activate the reactants through hydrogen bonding, inducing high enantioselectivity in aza- and thio-Michael additions. nih.gov
Chiral Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts derived from cinchona alkaloids can be used under phase-transfer conditions to catalyze the addition of nucleophiles, such as carbamates, to α,β-unsaturated systems with high enantiomeric excess (ee). nih.gov
Metal-Based Chiral Lewis Acids: Chiral complexes of metals like copper, rhodium, or scandium can coordinate to the α,β-unsaturated ester, activating it towards nucleophilic attack and controlling the facial selectivity.
Table 2: Strategies for Asymmetric Michael Addition This table is interactive. Click on the headers to sort the data.
| Catalyst Type | Nucleophile | Substrate Type | Key Feature | Typical ee | Reference |
|---|---|---|---|---|---|
| Chiral Thiourea | α,β-Unsaturated Carboxylic Acids | O-Alkylhydroxylamines | Bifunctional H-bond activation | up to 90% | jst.go.jp |
| Chiral N-Heterocyclic Carbene | Thiols | β-CF₃-β-aryl nitroalkenes | Non-covalent H-bonding/π-π stacking | up to 99% | pkusz.edu.cn |
| Chiral Phase-Transfer Catalyst | Carbamates | Unsaturated Ketones | Ion-pair formation | up to 96% | nih.gov |
| Chiral Glycine Auxiliary | Li-enolate | Unsaturated Aryl Esters | Covalent chiral auxiliary | ≥95% ds | researchgate.net |
Cycloaddition Reactions Involving the Unsaturated System
The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, where it can act as either a 2π or a 4π component, leading to the formation of cyclic structures.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgsigmaaldrich.com In these reactions, this compound can function as the dienophile (the 2π component). However, due to the presence of the ester and phenyl groups conjugated with the double bond, it can also participate as a 1-oxadiene (a 4π heterodiene component) in inverse-electron-demand hetero-Diels-Alder reactions. oup.comnih.gov
As a Dienophile: While less common for this specific substrate, it can react with electron-rich dienes. The reaction rate and selectivity are influenced by the electronic nature of both the diene and the dienophile. libretexts.org
As a Heterodiene: More significantly, research has shown that analogs like methyl 2-oxo-4-phenyl-3-butenoate can act as a heterodiene in Lewis acid-catalyzed reactions with simple alkenes (dienophiles) to form 3,4-dihydro-2H-pyran derivatives with high regio- and stereoselectivity. oup.com Furthermore, this compound itself participates in enantioselective hetero-Diels-Alder reactions with α,β-unsaturated ketoesters in the presence of a chiral Cu-BOX catalyst, forming dihydropyran structures with high stereoselectivity.
Table 3: Diels-Alder Reactions Involving this compound and Analogs This table is interactive. Click on the headers to sort the data.
| Diene Component | Dienophile Component | Catalyst/Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| This compound (as heterodiene) | Methyl 2-oxo-4-phenylbut-3-enoate | Chiral Cu-BOX | Dihydropyran | High Stereoselectivity | |
| Methyl 4-phenyl-2-oxo-3-butenoate (as heterodiene) | Styrene | SnCl₄ | 4-Phenyl-3,4-dihydro-2H-pyran | High Regio- and Stereoselectivity | oup.com |
| Cyclopentadiene | Methyl (E)-2-oxo-4-phenyl-3-butenoate | Sc(III)-pybox complex | Cyclohexene (B86901) (DA) & Dihydropyran (HDA) | 99.5% ee (DA), >99.5% ee (HDA) | researchgate.net |
1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. rsc.org In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne). This compound can serve as the dipolarophile, reacting with 1,3-dipoles such as nitrones.
The reaction of a nitrone with the double bond of this compound is a [3+2] cycloaddition that yields a substituted isoxazolidine (B1194047) ring. dtic.milresearchgate.net These isoxazolidines are versatile intermediates that can be further transformed, for example, by reductive cleavage of the N-O bond to afford 1,3-aminoalcohols. A specific study reports the synthesis of ethyl 2-N-benzylamino-4-phenyl-3-(E)-butenoate from an isoxazolidine intermediate, which is itself formed from a nitrone cycloaddition, demonstrating the utility of this pathway. dtic.mil The regioselectivity of the addition is governed by frontier molecular orbital interactions between the nitrone and the alkene. researchgate.net
Electrophilic Additions to the Carbon-Carbon Double Bond
While the conjugated system favors Michael additions, the carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, although this reactivity can be influenced by the electron-withdrawing nature of the ester group.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing systems. The epoxidation of trans-1-chloro-4-phenyl-3-butene, a compound derived from the reduction of this compound, has been successfully achieved using monoperphthalic acid. cdnsciencepub.com Studies on similar cinnamoyl systems show that epoxides are common oxidation products. rsc.org The resulting epoxide, ethyl 3,4-epoxy-4-phenylbutanoate, is a valuable intermediate for synthesizing various functionalized molecules.
Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) would lead to the syn-addition of hydrogen and boron across the double bond, with the boron atom adding to the less substituted β-carbon. Subsequent oxidation with hydrogen peroxide and base would replace the boron atom with a hydroxyl group, yielding ethyl 3-hydroxy-4-phenylbutanoate with specific stereochemistry. iitk.ac.in
Halogenation: The addition of halogens like bromine (Br₂) across the double bond is a classic electrophilic reaction. For α,β-unsaturated esters, this reaction can sometimes be complex, with potential for competing radical pathways or conjugate addition of the bromide ion. The expected product from the electrophilic addition would be ethyl 3,4-dibromo-4-phenylbutanoate. Bromination of the phenyl ring is also a possibility under different reaction conditions. lookchem.com
Halogenation and Hydrohalogenation
The carbon-carbon double bond in this compound is susceptible to halogenation reactions. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the general reactivity of α,β-unsaturated carbonyl compounds suggests that addition of halogens such as bromine or chlorine across the double bond would occur. This would lead to the formation of dihalo-derivatives.
Hydrohalogenation, the addition of hydrogen halides (like HBr or HCl) across the double bond, is also a feasible transformation. The regioselectivity of this reaction would be influenced by the electronic effects of the phenyl and ester groups.
Hydroboration and Hydrocarbonylation
Hydroboration-Oxidation: The hydroboration-oxidation of unsaturated esters like this compound can lead to the formation of alcohols. The reaction of unsaturated esters with diborane (B8814927) in tetrahydrofuran typically results in both the addition to the carbon-carbon double bond and the concurrent reduction of the ester group. researchgate.net Subsequent oxidation with alkaline hydrogen peroxide yields a mixture of hydroxy esters and diols. researchgate.net The extent of ester group reduction is influenced by the distance between the ester and the double bond. researchgate.net For ethyl 3-butenoate, a related compound, the reduction of the ester group is significant. researchgate.net To minimize this side reaction and favor the formation of the organoborane, a theoretical quantity of diborane can be added to a concentrated solution of the unsaturated ester. researchgate.net The hydroboration of alkenes is stereoselective, resulting in syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.com The subsequent oxidation step proceeds with retention of stereochemistry. masterorganicchemistry.com
Hydrocarbonylation: Hydrocarbonylation reactions introduce a carbonyl group and a hydrogen atom across a double bond. Palladium-catalyzed carbonylation of aryl-substituted allenes, a class of compounds related to this compound, can produce β,γ-unsaturated esters. uni-rostock.de Specifically, the synthesis of butyl 4-phenyl-3-butenoate has been achieved through the palladium-catalyzed carbonylation of an aryl-substituted allene, exclusively yielding the E-regioisomer.
Functional Group Interconversions and Derivatizations
Selective Reduction of Ester and Alkene Moieties
The selective reduction of either the ester or the alkene functionality in this compound allows for the synthesis of a variety of valuable compounds.
Reduction of the Ester Group: The ester group can be reduced to a primary alcohol. For instance, the reduction of trans-ethyl 4-phenyl-3-butenoate with lithium aluminum hydride (LiAlH₄) in anhydrous ether yields trans-4-phenyl-3-buten-1-ol. cdnsciencepub.com Strong reducing agents like LiAlH₄ are capable of reducing esters to alcohols. libretexts.org
Reduction of the Alkene Group: The carbon-carbon double bond can be selectively hydrogenated. Using ruthenium-based catalysts, such as RuCl₃, the C=C bond is hydrogenated to afford ethyl 4-phenylbutanoate. Partial reduction using palladium on carbon (Pd/C) in ethanol also saturates the double bond while preserving the ester group.
Table 1: Selective Reduction Reactions
| Functional Group Targeted | Reagent/Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Ester | LiAlH₄ | Anhydrous Ether | trans-4-phenyl-3-buten-1-ol | Not specified | cdnsciencepub.com |
| Alkene | RuCl₃ | EtOH | Ethyl 4-phenylbutanoate | 82% | |
| Alkene | Pd/C | Ethanol | Ethyl 4-phenylbutanoate | Not specified |
Oxidation Reactions
The double bond of this compound is susceptible to various oxidation reactions.
Epoxidation: Reaction with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) leads to the formation of ethyl 4-phenyl-3,4-epoxybutanoate with a 76% yield.
Oxidative Cleavage: Ozonolysis in methanol (B129727) results in the cleavage of the double bond to yield phenylacetic acid derivatives, with methyl phenylacetate (B1230308) being formed in 92% yield.
Biocatalytic Oxidation: Whole cells of Candida parapsilosis ATCC 7330 can be used for the biocatalytic oxidation of related compounds like racemic ethyl 2-hydroxy-4-phenylbut-3-enoate. iitm.ac.in
Table 2: Oxidation Reactions
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Epoxidation | m-CPBA | DCM, 0°C, 2 h | Ethyl 4-phenyl-3,4-epoxybutanoate | 76% | |
| Oxidative Cleavage | O₃/MeOH | -78°C, 1 h | Methyl phenylacetate | 92% |
Transesterification and Amidation Reactions
Transesterification: The ester group of this compound can be exchanged in a transesterification reaction. However, research indicates that this compound is unreactive towards transesterification with benzyl alcohol under certain conditions. electronicsandbooks.com In contrast, lipase-catalyzed transesterification offers an environmentally friendly alternative. For example, Candida antarctica lipase B (CAL-B) can catalyze the reaction between vinyl 4-phenyl-3-butenoate and ethanol. Indium triiodide has also been reported as an effective Lewis acid catalyst for the transesterification of various esters. researchgate.net
Amidation: The ester group can undergo nucleophilic acyl substitution with amines to form amides. For instance, the aminolysis of this compound with benzylamine in dichloromethane yields N-benzyl-4-phenylbut-3-enamide in 89% yield. It is important to note that for enzymatic amidation by peptidylglycine α-amidating monooxygenase, ethyl esters are not substrates but act as low-affinity inhibitors. researchgate.net
Role of Ethyl 4 Phenyl 3 Butenoate As a Versatile Synthetic Building Block
Precursor to Complex Organic Molecules
The unique structural features of phenylbutenoate esters make them ideal starting materials for constructing intricate molecular frameworks. The β-keto ester, Ethyl 3-oxo-4-phenylbutanoate, is especially valuable due to its "active methylene" group—the carbon atom situated between the two carbonyl groups. The protons on this carbon are acidic, allowing for easy deprotonation to form a stable, resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic structures.
The reactivity of the active methylene (B1212753) group in β-keto esters like Ethyl 3-oxo-4-phenylbutanoate provides a direct pathway to various carbocyclic systems. Through reactions such as alkylation and acylation, carbon chains can be readily introduced at the α-position. Subsequent intramolecular reactions can then be employed to form cyclic structures. For example, a dihaloalkane can be used to first alkylate the enolate, followed by a second intramolecular alkylation to form a carbocyclic ring, a process central to methods like the acetoacetic ester synthesis for creating substituted ketones.
The 1,3-dicarbonyl arrangement in Ethyl 3-oxo-4-phenylbutanoate is an ideal template for the synthesis of a multitude of heterocyclic compounds. This is achieved by reacting the β-keto ester with various dinucleophiles, where each nucleophilic center attacks one of the carbonyl carbons, leading to a cyclization event. This strategy is a cornerstone of heterocyclic chemistry, enabling the construction of important ring systems.
For instance, the reaction with hydrazines or substituted hydrazines leads to the formation of pyrazoles, while condensation with phenylenediamines can yield benzimidazoles. The choice of reaction conditions and reactants allows for the synthesis of a diverse library of heterocycles, including pyrimidines, isoxazoles, and thiophenes. The γ-keto ester isomer, Ethyl 4-oxo-4-phenylbutanoate, is also a key substrate in the Paal-Knorr synthesis, a classic method for preparing five-membered heterocycles like furans, pyrroles, and thiophenes.
| Target Heterocycle | Co-reactant | General Reaction Type |
| Pyrazoles | Hydrazines | Condensation |
| Benzimidazoles | Phenylenediamines | Condensation |
| Pyrimidines | Urea / Thiourea | Condensation |
| Isoxazoles | Hydroxylamine | Condensation |
| Furans / Pyrroles | (Paal-Knorr) | (from γ-keto ester isomer) |
The strategic incorporation of β-keto esters is a powerful tactic in the total synthesis of complex natural products and medicinally significant molecules. These esters serve as key building blocks that can be elaborated into intricate molecular architectures. While direct use of Ethyl 4-phenyl-3-butenoate in this context is less documented, the utility of the broader class of phenylbutanoate isomers is well-established. For example, related structures are used as precursors for key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Specifically, compounds like ethyl (R)-2-hydroxy-4-phenylbutyrate (HPB ester), an important intermediate for ACE inhibitors, can be synthesized from related phenylbutanoate structures such as ethyl 2,4-dioxo-4-phenylbutyrate. researchgate.net This highlights the value of the phenylbutanoate scaffold in constructing therapeutically important agents.
Application in the Construction of Biologically Relevant Scaffolds
The versatility of phenylbutanoate esters extends to their role as starting materials for scaffolds with significant biological and therapeutic potential. The ability to readily form heterocyclic systems makes them particularly valuable in medicinal chemistry.
Ethyl 3-oxo-4-phenylbutanoate is a useful synthetic intermediate for preparing pyrazolone (B3327878) derivatives. chemicalbook.com Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceutical agents and are investigated for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov
The synthesis is typically achieved through a condensation reaction between the β-keto ester and a hydrazine (B178648) derivative, such as phenylhydrazine. orientjchem.org In this reaction, one nitrogen of the hydrazine attacks the ketone carbonyl, while the other nitrogen attacks the ester carbonyl, leading to cyclization and the formation of the pyrazolone ring. This straightforward and efficient method allows for the creation of a diverse library of substituted pyrazolones for biological screening. orientjchem.orgresearchgate.net
In addition to pyrazolones, Ethyl 3-oxo-4-phenylbutanoate is utilized as a key intermediate in the synthesis of pyrrolinylaminopyrimidine analogs. chemicalbook.com These complex heterocyclic systems have been investigated as potential inhibitors of gene expression mediated by AP-1 and NF-κB, which are transcription factors involved in inflammatory responses and other cellular processes. The synthesis leverages the reactivity of the β-keto ester to construct the core structure, demonstrating its importance as a building block for molecules with specific and potent biological functions. chemicalbook.com
Intermediates for Angiotensin-Converting Enzyme (ACE) Inhibitors
While this compound is not a direct precursor in the established synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, its structural framework is closely related to key intermediates. Notably, compounds like enalapril (B1671234) and benazepril (B1667978) feature a crucial 4-phenylbutane backbone. The synthesis of these widely used antihypertensive drugs often relies on the reductive amination of ethyl 2-oxo-4-phenylbutanoate.
A potential synthetic pathway to this key ketoester intermediate could involve the selective oxidation of the double bond in this compound. One plausible method for this transformation is the Wacker-Tsuji oxidation. This palladium-catalyzed reaction is a well-established method for the oxidation of terminal and internal alkenes to ketones. organic-chemistry.orgwikipedia.orglibretexts.org In a hypothetical application to this compound, the Wacker-Tsuji oxidation would be expected to regioselectively oxidize the benzylic carbon of the double bond, yielding the desired ethyl 2-oxo-4-phenylbutanoate. The general mechanism of the Wacker oxidation involves the nucleophilic attack of water on a palladium-alkene complex, followed by β-hydride elimination. wikipedia.org
Hypothetical Wacker-Tsuji Oxidation of this compound:
| Reactant | Reagents | Expected Product |
| This compound | PdCl2, CuCl2, O2, H2O/DMF | Ethyl 2-oxo-4-phenylbutanoate |
The successful execution of this oxidation would provide a valuable alternative route to a critical precursor for a major class of cardiovascular drugs, highlighting the potential of this compound as a versatile starting material.
Role in Cyclopropanation Reactions
The carbon-carbon double bond in this compound is amenable to cyclopropanation reactions, offering a direct route to phenylcyclopropane-containing structures, which are of interest in medicinal chemistry and materials science. Several established methods for cyclopropanation can be applied to α,β-unsaturated esters like this compound.
One of the most common methods is the Simmons-Smith reaction , which typically utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. For this compound, this would result in the formation of ethyl 2-phenylcyclopropaneacetate.
Another powerful method is the Corey-Chaykovsky reaction , which employs sulfur ylides. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com Specifically, the reaction of α,β-unsaturated carbonyl compounds with dimethylsulfoxonium methylide is known to favor the 1,4-conjugate addition, leading to the formation of a cyclopropane ring. organic-chemistry.orgyoutube.com This method offers a complementary approach to the Simmons-Smith reaction and can be advantageous in certain contexts.
Expected Products from Cyclopropanation of this compound:
| Reaction | Reagent | Expected Product |
| Simmons-Smith | CH2I2, Zn(Cu) | Ethyl 2-phenylcyclopropaneacetate |
| Corey-Chaykovsky | (CH3)3S(=O)I, NaH | Ethyl 2-phenylcyclopropaneacetate |
The diastereoselectivity of these reactions can often be controlled by the presence of chiral auxiliaries or catalysts, allowing for the synthesis of enantiomerically enriched cyclopropane derivatives. nih.govrsc.orgnih.govorganic-chemistry.orgresearchgate.net
Development of Novel Synthetic Routes Utilizing its Core Structure
The core structure of this compound presents multiple opportunities for the development of novel synthetic routes to complex molecular architectures. The reactivity of both the alkene and the ester functionalities can be exploited in various modern synthetic transformations.
One such avenue is the Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org this compound could potentially serve as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide to introduce further substitution on the double bond. This would provide access to a wide range of substituted stilbene (B7821643) and diarylalkene derivatives.
Furthermore, the conjugated system of this compound makes it a potential dienophile in Diels-Alder reactions . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. By reacting this compound with a suitable diene, complex cyclohexene (B86901) derivatives can be synthesized, which can serve as versatile intermediates for the synthesis of natural products and other biologically active molecules.
Potential Applications in Modern Synthetic Reactions:
| Reaction | Role of this compound | Potential Products |
| Heck Reaction | Alkene component | Substituted stilbene derivatives |
| Diels-Alder Reaction | Dienophile | Substituted cyclohexene carboxylates |
The exploration of these and other modern synthetic methodologies will undoubtedly continue to expand the utility of this compound as a versatile and valuable building block in the field of organic synthesis.
Computational and Theoretical Investigations of Ethyl 4 Phenyl 3 Butenoate
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the detailed investigation of this electronic structure to predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For Ethyl 4-phenyl-3-butenoate, the HOMO is expected to be localized around the electron-rich regions, namely the phenyl ring and the carbon-carbon double bond, which are areas of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the ester group, making it the primary site for nucleophilic attack. Computational software can calculate the energies of these orbitals and visualize their spatial distribution.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Predicted Location in this compound |
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor (nucleophile). | Primarily localized on the phenyl ring and the C=C double bond. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor (electrophile). | Primarily localized on the carbonyl carbon (C=O) of the ester group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | This value would require specific calculation, but it influences the molecule's stability and spectral properties. |
An Electrostatic Potential (ESP) map is a computational visualization that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by placing a positive point charge at various positions on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to indicate regions of varying electron density. walisongo.ac.id
Typically, red or orange colors signify regions of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles. youtube.com Blue or purple colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. youtube.com Green or yellow areas represent neutral or weakly polarized regions. youtube.com
For this compound, an ESP map would predictably show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. A positive potential (blue) would be expected around the carbonyl carbon and the protons of the ethyl group. The phenyl ring and the double bond would likely display a mix of neutral to slightly negative potential, reflecting their electron-rich but delocalized π-systems. These maps are invaluable for predicting intermolecular interactions and the initial sites of reaction. libretexts.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface, identifying intermediate structures, and, most importantly, locating the transition states that represent the energy barriers to reaction.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to model reaction pathways and elucidate complex chemical mechanisms. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), have proven effective for studying organic molecules, including cinnamate (B1238496) derivatives. researchgate.net
By performing DFT calculations, researchers can determine the geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity. For instance, DFT could be used to model reactions involving this compound, such as its hydrolysis, hydrogenation of the double bond, or cycloaddition reactions. The calculations would reveal whether a proposed mechanism is energetically feasible and which pathway is most favorable.
Table 2: Application of DFT in Reaction Analysis
| Computational Task | Information Gained | Relevance to this compound |
| Geometry Optimization | Finds the lowest-energy structure (conformation) of a molecule. | Determines the most stable 3D arrangement of the molecule. |
| Frequency Calculation | Confirms that an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). | Verifies the nature of stationary points on the potential energy surface. |
| Transition State Search | Locates the highest energy point along the lowest energy reaction path. | Identifies the energy barrier for a chemical reaction, allowing for rate prediction. |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state down to the reactants and products. | Confirms that a found transition state connects the correct reactants and products. |
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This compound possesses several rotatable single bonds, leading to a variety of possible conformers.
Ab Initio Methods: These methods, such as Møller–Plesset perturbation theory (e.g., MP2), solve the Schrödinger equation without using experimental data, providing highly accurate results. They are computationally intensive but are valuable for studying smaller systems or for benchmarking other methods. Studies on similar structures like (E)-4-phenylbut-3-en-2-ones have used such high-level theories to identify stable conformers. researchgate.net
Semi-Empirical Methods: These methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods, making them suitable for preliminary conformational searches on larger molecules, although they are generally less accurate.
For this compound, a key area of conformational flexibility is the rotation around the C-O single bond of the ester group, which can exist in syn and anti conformations. wisc.edu Computational analysis would reveal the energy difference between these forms and the rotational barriers, determining the most stable and populated conformations at a given temperature.
Conformational Landscape and Molecular Dynamics Simulations
While conformational analysis identifies stable energy minima, a molecule is not static. It constantly moves and changes shape. Molecular Dynamics (MD) simulations model this dynamic behavior by applying the laws of classical mechanics to the atoms in a molecule over a period of time.
An MD simulation provides a trajectory of atomic positions and velocities, revealing how the molecule explores its conformational landscape. This can show transitions between different stable conformers and the flexibility of various parts of the molecule. For this compound, an MD simulation could illustrate the rotation of the phenyl group, the flexibility of the ethyl chain, and the puckering or bending of the butenoate backbone. Such simulations are essential for understanding how the molecule behaves in different environments (e.g., in a solvent) and how its shape influences its ability to interact with other molecules or biological targets. acs.org
Prediction of Spectroscopic Properties from First Principles
A comprehensive search of scientific literature did not yield specific studies focused on the ab initio or first-principles prediction of spectroscopic properties for this compound. Computational chemistry employs theoretical models and quantum mechanical calculations, such as Density Functional Theory (DFT), to predict molecular properties, including spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
While experimental spectroscopic data for this compound are available in various databases, dedicated computational studies detailing the theoretical basis for these properties appear to be limited or not publicly accessible. Such research would typically involve optimizing the molecular geometry of the compound and then applying specific computational methods to simulate its interaction with electromagnetic radiation.
For instance, the prediction of NMR spectra would involve the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical chemical shifts for ¹H and ¹³C atoms. Similarly, the simulation of an IR spectrum would entail the calculation of vibrational frequencies and their corresponding intensities. The prediction of the UV-Vis spectrum would be accomplished using Time-Dependent DFT (TD-DFT) to determine electronic transition energies and oscillator strengths.
Although the direct application of these computational methods to this compound is not documented in the available literature, the general principles of computational spectroscopy are well-established. These theoretical approaches provide valuable insights into molecular structure and properties, often complementing and aiding in the interpretation of experimental data. The absence of such specific computational studies for this compound represents a potential area for future research.
Advanced Spectroscopic and Structural Analysis of Ethyl 4 Phenyl 3 Butenoate in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 4-phenyl-3-butenoate, which typically exists as the more stable (E)-isomer, NMR is crucial for confirming its constitution and stereochemistry.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
While 1D NMR provides initial data on chemical shifts and proton integrations, 2D NMR techniques are indispensable for unambiguously assigning signals and mapping the complete molecular structure.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic protons on the double bond and the adjacent methylene (B1212753) (CH₂) protons. It would also confirm the ethyl group by showing a cross-peak between the quartet of the OCH₂ group and the triplet of the CH₃ group. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC maps longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include the signal from the carbonyl carbon to the adjacent methylene protons and the vinylic protons, confirming the ester and double bond placement.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which is critical for stereochemical assignments. For Ethyl (E)-4-phenyl-3-butenoate, a key NOESY correlation would be observed between the phenyl ring protons and the vinylic proton at the 4-position, while no significant correlation would be seen with the methylene protons at the 2-position, confirming the trans (E) geometry of the double bond. The coupling constant between the vinylic protons (typically ~16 Hz for a trans relationship) in the 1D ¹H NMR spectrum further supports this assignment. reddit.com
Table 1: Predicted NMR Data and Key 2D Correlations for (E)-Ethyl 4-phenyl-3-butenoate
| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
| Ethyl -CH₃ | ~1.25 (triplet) | ~14.2 | COSY: with O-CH₂ HSQC: with C at 14.2 ppm HMBC: with O-CH₂ carbon |
| Ethyl O-CH₂ | ~4.15 (quartet) | ~60.5 | COSY: with -CH₃ HSQC: with C at 60.5 ppm HMBC: with C=O and -CH₃ carbons |
| C2 -CH₂- | ~3.25 (doublet) | ~38.0 | COSY: with C3 =CH HSQC: with C at 38.0 ppm HMBC: with C=O, C3, and C4 carbons |
| C3 =CH- | ~6.20 (multiplet) | ~122.0 | COSY: with C2 -CH₂- and C4 =CH- HSQC: with C at 122.0 ppm HMBC: with C=O and Phenyl C1' |
| C4 =CH- | ~6.45 (doublet) | ~135.0 | COSY: with C3 =CH- HSQC: with C at 135.0 ppm HMBC: with Phenyl C1' and C2' |
| C1' (Phenyl) | - | ~136.0 | HMBC: from C3 =CH-, C4 =CH-, and C2'/C6' protons |
| C2'/C6' (Phenyl) | ~7.35 (multiplet) | ~126.5 | COSY: with other phenyl protons HSQC: with C at 126.5 ppm NOESY: with C4 =CH- |
| C3'/C5' (Phenyl) | ~7.35 (multiplet) | ~129.0 | COSY: with other phenyl protons HSQC: with C at 129.0 ppm |
| C4' (Phenyl) | ~7.35 (multiplet) | ~128.0 | COSY: with other phenyl protons HSQC: with C at 128.0 ppm |
| C1 C=O | - | ~171.5 | HMBC: from O-CH₂, C2 -CH₂-, and C3 =CH- protons |
Dynamic NMR for Conformational Flux
Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can often be studied by NMR. For this compound, the primary conformational flexibility involves rotation around the single bonds, specifically the C4-C(phenyl) bond and the C2-C3 bond.
Dynamic NMR experiments, typically involving recording spectra at variable temperatures, can provide insight into these processes. unibas.it At room temperature, rotation around these bonds is usually fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at very low temperatures (e.g., below -100 °C in solvents like CD₂Cl₂), the rotation can be slowed down. unibas.it If the energy barrier to rotation is high enough, this "freezing out" of motion can lead to the appearance of distinct signals for different rotational isomers (rotamers). By analyzing the changes in the line shape of the signals as the temperature is varied, it is possible to calculate the activation energy (rotational energy barrier) for the conformational exchange. unibas.it
Table 2: Conformational Dynamics Studied by Dynamic NMR
| Dynamic Process | Bonds Involved | NMR Technique | Expected Observation |
| Aryl Group Rotation | C4-C(phenyl) | Variable-Temperature ¹³C NMR | At low temperature, broadening and potential splitting of phenyl carbon signals (C2'/C6' and C3'/C5') if rotation becomes slow. |
| Chain Conformation | C2-C3 | Variable-Temperature ¹H NMR | Coalescence and sharpening of methylene and vinylic proton signals as temperature changes, indicating transitions between different chain conformers. |
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for the unambiguous confirmation of a reaction product. It measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₄O₂. nih.govnih.gov This is a critical step in characterizing the product of a synthesis, ensuring that the desired transformation has occurred.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Nominal Mass | 190 amu |
| Calculated Exact Mass ([M]) | 190.09938 Da |
| Observed Ion (e.g., ESI+) | [M+H]⁺ or [M+Na]⁺ |
| Calculated Exact Mass [M+H]⁺ | 191.10666 Da |
| Calculated Exact Mass [M+Na]⁺ | 213.08862 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure of the compound. For this compound (precursor ion [M+H]⁺ at m/z 191), several characteristic fragmentation pathways can be predicted based on its functional groups. miamioh.eduyoutube.com
Common fragmentation pathways for esters include:
Loss of the ethoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), though loss of ethanol (B145695) is more common.
Loss of ethanol: A common rearrangement can lead to the neutral loss of ethanol (CH₃CH₂OH, 46 Da).
McLafferty Rearrangement: While less likely in this specific structure due to the double bond, it's a characteristic fragmentation for esters with a sufficiently long alkyl chain.
The phenylalkene moiety also produces characteristic fragments:
Loss of the ethyl ester group: Cleavage can result in a stable styryl-type cation.
Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the phenyl ring can lead to the formation of the tropylium cation (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group.
Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 191.1)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| 191.1 | 145.1 | C₂H₆O (Ethanol) | [C₁₀H₉O]⁺ |
| 191.1 | 117.1 | C₄H₆O₂ (Ethyl acrylate) | [C₈H₉]⁺ (Protonated Styrene) |
| 191.1 | 115.1 | C₂H₅O₂•, H• (from ester) | [C₁₀H₁₁]⁺ |
| 117.1 | 91.1 | C₂H₂ (Acetylene) | [C₇H₇]⁺ (Tropylium ion) |
Vibrational Spectroscopy (IR, Raman) in Reaction Pathway Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They are particularly useful for identifying functional groups and can be employed for real-time reaction monitoring. researchgate.netmdpi.com In the synthesis of this compound (for example, via a Wittig or Horner-Wadsworth-Emmons reaction), vibrational spectroscopy can track the disappearance of reactant signals (e.g., the C=O stretch of an aldehyde at ~1685-1700 cm⁻¹) and the appearance of product signals. vscht.cz
The key functional groups in this compound each have characteristic vibrational frequencies:
Ester C=O Stretch: A very strong absorption in the IR spectrum, typically around 1715-1720 cm⁻¹, which is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the C=C double bond. libretexts.org
Alkene C=C Stretch: This stretch appears around 1640 cm⁻¹. It is often stronger in the Raman spectrum than in the IR spectrum.
Phenyl Ring C=C Stretches: A series of bands typically appear in the 1450-1600 cm⁻¹ region. libretexts.org
Ester C-O Stretches: Strong bands in the IR spectrum are expected in the 1150-1300 cm⁻¹ region.
=C-H Bending: The out-of-plane (oop) bend for the trans hydrogens on the double bond gives a characteristic strong band in the IR spectrum around 960-980 cm⁻¹. chegg.com The disappearance of an aldehyde C-H stretch (~2720 and 2820 cm⁻¹) and the appearance of this trans C-H bend would be a clear indicator of reaction progress.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Ester Carbonyl | C=O Stretch | ~1715 - 1720 | Strong | Medium |
| Alkene | C=C Stretch | ~1640 | Medium | Strong |
| Phenyl Ring | C=C Stretch | ~1600, 1580, 1500, 1450 | Medium-Weak | Medium-Strong |
| Ester | C-O Stretch | ~1170, ~1250 | Strong | Weak |
| trans-Alkene | =C-H Out-of-Plane Bend | ~965 | Strong | Weak |
| Aromatic | =C-H Stretch | >3000 | Medium | Medium |
| Aliphatic | -C-H Stretch | <3000 | Medium | Medium |
In-situ Monitoring of Chemical Transformations
The real-time analysis of chemical reactions, or in-situ monitoring, is a powerful tool for elucidating reaction mechanisms, kinetics, and the influence of various parameters on the reaction outcome. Spectroscopic techniques are particularly well-suited for in-situ monitoring as they are non-invasive and can provide a wealth of structural information as a reaction progresses. For a compound like this compound, which is often synthesized via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, in-situ monitoring can be instrumental.
Spectroscopic Signatures for Reaction Monitoring:
The progress of a reaction involving this compound can be tracked by monitoring the disappearance of reactant signals and the appearance of product signals. The key functional groups in this molecule provide distinct spectroscopic handles.
| Functional Group | Spectroscopic Technique | Expected Signal/Region |
| Carbonyl (Ester) | FTIR, Raman | Strong C=O stretching vibration |
| Alkene (C=C) | FTIR, Raman, ¹H NMR | C=C stretching and bending vibrations, vinylic proton signals |
| Phenyl Group | FTIR, Raman, ¹H NMR | Aromatic C-H and C=C stretching vibrations, aromatic proton signals |
| Ethyl Group | ¹H NMR, ¹³C NMR | Characteristic ethyl quartet and triplet, corresponding carbon signals |
Application in Synthesis:
In a typical Horner-Wadsworth-Emmons synthesis of this compound from benzaldehyde (B42025) and a phosphonate (B1237965) ester, in-situ Fourier Transform Infrared (FTIR) spectroscopy could be employed. The reaction could be monitored by observing the decrease in the aldehydic C-H stretch and the C=O stretch of benzaldehyde, alongside the simultaneous increase in the ester C=O stretch and the C=C stretch of the product, this compound. youtube.comnih.gov
Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed kinetic data by tracking the integration of proton signals corresponding to the reactants and products over time. For instance, the disappearance of the aldehyde proton signal of benzaldehyde and the appearance of the vinylic proton signals of this compound would be indicative of reaction progress.
Kinetic and Mechanistic Insights:
By generating concentration profiles of reactants, intermediates, and products as a function of time, detailed kinetic models can be developed. This data is crucial for understanding the reaction mechanism. For example, the detection of transient intermediates could provide evidence for a specific reaction pathway. In-situ Raman spectroscopy is another powerful technique for monitoring reactions in real-time, particularly in complex reaction mixtures. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives/intermediates)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is highly applicable to its solid derivatives or any crystalline intermediates that may be formed during its synthesis or subsequent reactions.
Structural Insights from Analogous Compounds:
Although a crystal structure for this compound is not available in the crystallographic databases, analysis of structurally related compounds can provide valuable insights into its likely solid-state conformation and packing. For instance, the crystal structure of a related compound, methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, reveals details about bond lengths, bond angles, and intermolecular interactions. researchgate.net In this analogue, the butenoate chain adopts a largely planar conformation, and molecules are linked in the crystal lattice through hydrogen bonding.
Should a derivative of this compound be crystallized, X-ray diffraction analysis would provide precise data on:
Molecular Conformation: The dihedral angles of the butenoate chain and the orientation of the phenyl group relative to the rest of the molecule. This information is crucial for understanding steric and electronic effects.
Stereochemistry: Unambiguous assignment of the stereochemistry at the double bond (E/Z configuration).
Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are fundamental to the material's physical properties.
The Cambridge Structural Database (CSD) contains crystal structures of numerous unsaturated esters and phenyl-containing compounds, which can serve as a basis for predicting the structural behavior of this compound derivatives.
Data from a Hypothetical Crystal Structure Analysis:
If a crystalline derivative of this compound were analyzed, the crystallographic data would be presented in a standardized format.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| V (ų) | 1018.9 |
| Z | 4 |
| R-factor | < 0.05 |
This data would be accompanied by a detailed description of the molecular geometry and the packing arrangement in the crystal, providing a complete picture of the compound in the solid state.
Green Chemistry and Sustainable Approaches in the Synthesis and Transformations of Ethyl 4 Phenyl 3 Butenoate
Solvent-Free or Reduced-Solvent Reaction Conditions
The execution of chemical reactions in the absence of conventional organic solvents is a cornerstone of green chemistry, minimizing waste and potential environmental contamination. However, dedicated research focusing on entirely solvent-free or significantly reduced-solvent syntheses specifically for Ethyl 4-phenyl-3-butenoate is not extensively documented in publicly available literature. Traditional synthesis often involves solvents to facilitate mass and heat transfer. The development of solvent-free methods for this compound, potentially using solid-state reactions or neat reagents under specific catalytic conditions, remains an area for future investigation.
Use of Alternative Solvents (e.g., Deep Eutectic Solvents, Ionic Liquids)
Alternative solvents such as deep eutectic solvents (DES) and ionic liquids (ILs) offer potential advantages over volatile organic compounds (VOCs) due to their low vapor pressure, thermal stability, and potential for recyclability. At present, specific studies detailing the use of DES or ILs as a reaction medium for the synthesis or transformation of this compound have not been prominently reported. The application of these green solvent systems to relevant reaction types, such as olefination or carbonylation reactions, could provide a sustainable alternative to conventional methods, though this has yet to be specifically demonstrated for this compound.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) is a valuable green chemistry tool that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by enabling rapid and uniform heating. Despite its wide application in organic chemistry, literature specifically detailing the microwave-assisted synthesis of this compound is sparse. The application of MAOS to key synthetic steps, such as palladium-catalyzed cross-coupling or olefination reactions, could potentially offer a more time- and energy-efficient route to the target molecule compared to conventional thermal methods.
Biocatalytic Transformations for Enhanced Selectivity and Reduced Waste
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild, aqueous conditions, thereby reducing waste and avoiding the use of harsh reagents. While specific biocatalytic methods for the targeted synthesis of this compound are not widely detailed, the compound has been identified as a component in Aurore wine. researchgate.net This suggests its formation can occur via natural enzymatic pathways during fermentation processes, highlighting the potential for biocatalytic routes. researchgate.net Future research could focus on identifying and harnessing specific enzymes, such as reductases or esterases, for the selective synthesis or modification of this compound.
Strategies for Improved Atom Economy and Reaction Efficiency
One highly efficient method reported for the synthesis of this compound is the palladium-catalyzed carbonylation of cinnamyl chloride in ethanol (B145695). oup.com This reaction proceeds at room temperature under atmospheric pressure of carbon monoxide and demonstrates excellent efficiency, achieving a high product yield. oup.com
| Catalyst | Base | Solvent | Temperature | CO Pressure | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | Ethanol | 20 °C | Atmospheric | 94.1% |
| Na₂[PdCl₄] | K₂CO₃ | Ethanol | 20 °C | Atmospheric | Lower Yield/Slower Rate |
This catalytic approach is significantly more atom-economical than classical stoichiometric routes for creating α,β-unsaturated esters, such as the Wittig or Horner-Wadsworth-Emmons reactions. These traditional methods generate stoichiometric amounts of high-molecular-weight byproducts (triphenylphosphine oxide or phosphate (B84403) salts, respectively), leading to poor atom economy and significant waste streams. The palladium-catalyzed carbonylation, in contrast, incorporates carbon monoxide directly and utilizes a catalytic amount of the metal, representing a much more efficient and sustainable strategy.
Another reported method involves the radical alkenylation of α-halo carbonyl compounds with organoindium reagents, which can also produce this compound. thieme-connect.com The efficiency of such radical processes provides another avenue for creating the target molecule, contributing to the portfolio of available synthetic strategies that can be optimized for greenness and efficiency. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 4-phenyl-3-butenoate, and what are their respective yields and limitations?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of 4-phenyl-3-butenoic acid with ethanol. Alternative routes include Claisen condensation of ethyl acetoacetate with benzaldehyde derivatives under basic conditions. Yields (65–80%) depend on catalysts (e.g., H₂SO₄ vs. enzymatic lipases) and reaction time. Limitations involve side reactions (e.g., dimerization of unsaturated esters) and purification challenges due to polar byproducts. Chromatography (silica gel) or fractional distillation is recommended for isolation .
Q. How can researchers purify this compound effectively, and what analytical techniques confirm purity?
- Methodological Answer : Purification strategies include vacuum distillation (for volatility), recrystallization (using ethanol/water mixtures), or column chromatography (hexane/ethyl acetate gradients). Purity is confirmed via GC-MS (retention time matching), HPLC (peak symmetry), and ¹H NMR (integration ratios). Safety protocols, such as waste segregation and PPE (gloves, goggles), should align with hazardous chemical handling guidelines .
Advanced Research Questions
Q. What strategies are employed to address discrepancies in spectroscopic data (e.g., NMR, IR) during the characterization of this compound?
- Methodological Answer : Contradictions in vinyl proton (δ 5.8–6.2 ppm) or ester carbonyl (IR ~1715 cm⁻¹) signals may arise from conformational isomerism or solvent effects. Resolution involves:
- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals.
- Computational DFT : Predict chemical shifts (GIAO method) and compare with experimental data.
- X-ray crystallography : Resolve geometric ambiguities in the α,β-unsaturated ester moiety.
Refer to OPLS-AA molecular dynamics frameworks for modeling solvent interactions, as demonstrated in ethyl lactate studies .
Q. How can computational chemistry models predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated system may undergo Michael additions or Diels-Alder reactions.
- Stability : Molecular dynamics (MD) simulations assess thermal decomposition pathways (e.g., ester hydrolysis under acidic vs. basic conditions). Activation energies (Eₐ) derived from Arrhenius plots, as in ethyl lactate viscosity studies, guide kinetic stability analysis .
Critical Considerations
-
Literature Contradictions : Cross-referencing databases like NIST Chemistry WebBook or Reaxys is critical when physical properties (e.g., boiling point) are unreported .
《高校计算机教师毕设指南》第三期:文献综述是什么?02:45
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Safety Protocols : Follow guidelines for handling volatile esters, including fume hood use and waste disposal, as outlined in tetraethylammonium tetrafluoroborate protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

